
4-(4-Chlorophenyl)piperazine-1-carbothioamide
Vue d'ensemble
Description
4-(4-Chlorophenyl)piperazine-1-carbothioamide, also known as 4-CPPC, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound is a derivative of piperazine and is composed of a chlorophenyl group attached to a piperazine ring, which is further attached to a carbothioamide group. 4-CPPC has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-convulsant, and anti-cancer properties.
Applications De Recherche Scientifique
Anticancer Activity
4-(4-Chlorophenyl)piperazine-1-carbothioamide and its derivatives have shown promising results in anticancer research. A study by Jiang et al. (2007) investigated the metabolism of a compound similar to this compound in rats, revealing its potential for anticancer activity with low toxicity (Jiang et al., 2007). Another study by Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety, demonstrating significant antiproliferative effects against breast cancer cells (Yurttaş et al., 2014). Additionally, Mallikarjuna et al. (2014) synthesized derivatives that showed both anticancer and antituberculosis activities, indicating the versatility of this compound in medical research (Mallikarjuna et al., 2014).
Antimicrobial and Antituberculosis Effects
Compounds related to this compound have demonstrated significant antimicrobial and antituberculosis effects. For instance, Al-Abdullah et al. (2015) synthesized N-(1-Adamantyl)carbothioamide derivatives, which showed potent antibacterial activity against various pathogenic microorganisms, including strains of Gram-positive and Gram-negative bacteria (Al-Abdullah et al., 2015). Jallapally et al. (2014) designed piperazine-thiosemicarbazone hybrids that were effective against Mycobacterium tuberculosis, highlighting the compound's potential in treating tuberculosis (Jallapally et al., 2014).
Biochemical Analysis and Drug Development
Studies have also focused on the biochemical properties and potential drug development applications of this compound. Bhat et al. (2018) conducted theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of a compound structurally similar to this compound, paving the way for further research in drug development (Bhat et al., 2018). This is indicative of the compound's utility in developing novel therapeutic agents.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZSEHZNBCBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
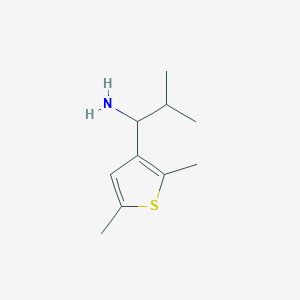
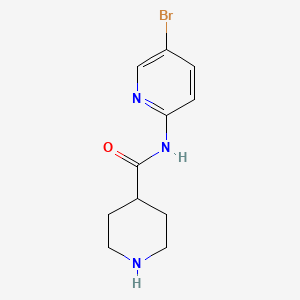
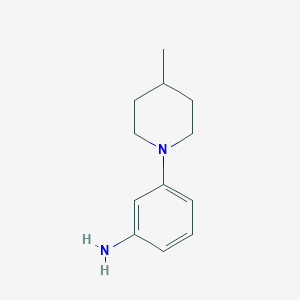
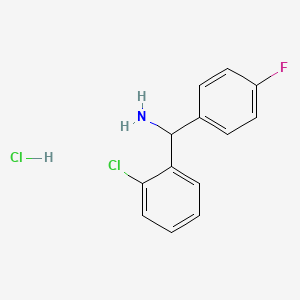
![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)
![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)

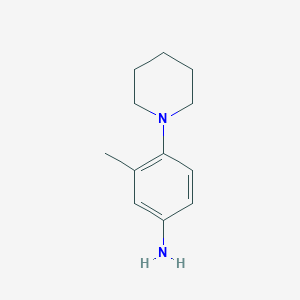
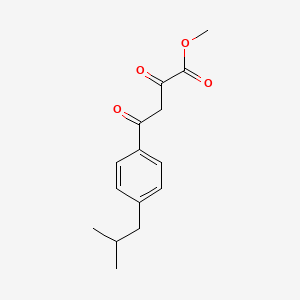
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)
![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)